molecular formula C9H13ClFNO B3395587 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride CAS No. 7574-01-8

2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride

Cat. No.: B3395587
CAS No.: 7574-01-8
M. Wt: 205.66 g/mol
InChI Key: YRTJPHFTZRZGPB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is a substituted phenethylamine derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, attached to an ethylamine backbone.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTJPHFTZRZGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625534
Record name 2-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7574-01-8
Record name NSC186314
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H12ClFNO
  • Molecular Weight : 201.65 g/mol

Structural Features

The presence of a fluorine atom and a methoxy group on the aromatic ring enhances its pharmacological properties by influencing lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the modulation of mood and cognition. The compound is believed to act as a selective monoamine releaser, impacting serotonin and norepinephrine levels in the synaptic cleft.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant effects through the modulation of serotonin pathways.
  • Neuroprotective Properties : Studies suggest potential neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal tissues.
  • Cytotoxicity Against Cancer Cells : Preliminary studies show that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of similar compounds. The findings suggested that modifications to the phenyl ring, such as the introduction of electron-withdrawing groups like fluorine, significantly enhanced the antidepressant activity compared to non-fluorinated analogs .

Case Study 2: Cytotoxic Activity

In vitro studies demonstrated that this compound exhibited cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure0.48 (MCF-7)Cytotoxic
ProdigiosinN/A1.93 (MCF-7)Anticancer
DoxorubicinN/A0.79 (MCF-7)Anticancer

Future Directions in Research

Further research is necessary to elucidate the exact mechanisms underlying the biological activities of this compound. Potential areas for future study include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
  • Combination Therapies : Exploring synergistic effects with other therapeutic agents in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)
  • Structure : 3,4-dihydroxy substitution on the phenyl ring.
  • CAS : 62-31-7 .
  • Key Differences: Dopamine’s hydroxyl groups are highly polar, enhancing water solubility and enabling interactions with dopamine receptors (D1-D5). Fluorine’s electron-withdrawing effect and methoxy’s electron-donating nature create a distinct electronic profile, which may favor sigma-1 receptor binding over catecholamine receptors .
Tyramine Hydrochloride (2-(4-Hydroxyphenyl)ethylamine hydrochloride)
  • Structure : Single para-hydroxyl group.
  • CAS : 60-19-5 .
  • Key Differences :
    • Tyramine’s simpler structure lacks the fluorine and methoxy substituents, resulting in lower steric hindrance and different metabolic stability. The target compound’s 3-fluoro group may resist enzymatic degradation, enhancing bioavailability .
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride
  • Structure : 4-hydroxy-3-methoxy substitution.
  • CAS: Not explicitly listed ().
  • Key Differences :
    • The hydroxyl group in this analog increases polarity compared to the target compound’s fluorine. This difference may influence solubility (e.g., logP values) and binding to adrenergic vs. sigma receptors .
Sigma-1 Receptor Ligands (e.g., NE-537 and NE-535)
  • Structure : Derivatives of 2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine with alkyl groups on the amine ().
  • Key Differences: The target compound lacks the phenethoxy and N-alkyl groups critical for sigma-1 affinity in NE-537/NE-535.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Weight Substituents Solubility Biological Target
2-(3-Fluoro-4-methoxyphenyl)ethylamine HCl ~215.64 (est.) 3-F, 4-OCH3 Moderate in polar solvents Sigma receptors (hypothesized)
Dopamine HCl 189.64 3,4-OH High (aqueous) Dopamine receptors
Tyramine HCl 173.64 4-OH Moderate Trace amine receptors
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl ~199.65 (est.) 4-OH, 3-OCH3 High (aqueous) Adrenergic receptors
NE-537 (Sigma-1 ligand) 463.99 4-OCH3, 3-phenethoxy, N-propyl Low (lipophilic) Sigma-1 receptors
Key Observations:
  • Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may reduce electron density on the phenyl ring compared to hydroxyl or methoxy groups alone, affecting π-π interactions in receptor binding .
  • Solubility : The target compound’s solubility is likely intermediate between highly polar dopamine and lipophilic sigma ligands like NE-537, impacting its pharmacokinetic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride

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